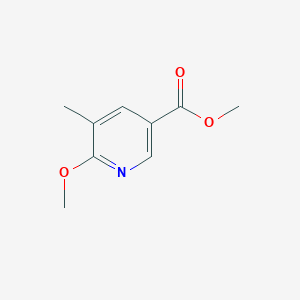

Methyl 6-methoxy-5-methylpyridine-3-carboxylate

Descripción general

Descripción

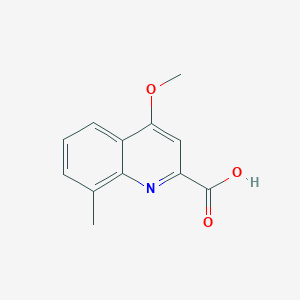

“Methyl 6-methoxy-5-methylpyridine-3-carboxylate” is a chemical compound with the CAS Number: 234107-97-2. It has a molecular weight of 181.19 . The IUPAC name for this compound is methyl 6-methoxy-5-methylnicotinate .

Molecular Structure Analysis

The InChI code for “Methyl 6-methoxy-5-methylpyridine-3-carboxylate” is 1S/C9H11NO3/c1-6-4-7 (9 (11)13-3)5-10-8 (6)12-2/h4-5H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 6-methoxy-5-methylpyridine-3-carboxylate” is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Methyl 6-methoxy-5-methylpyridine-3-carboxylate serves as a key intermediate in the synthesis of various chemical compounds. One study highlights an efficient synthetic route for related compounds, emphasizing the regioselectivity and conversion processes involved in its synthesis (Horikawa, Hirokawa, & Kato, 2001).

- Another research discusses the preparation of a carboxylic acid moiety of a dopamine and serotonin receptors antagonist, starting with a similar compound. This synthesis involves multiple steps including reaction with methylamine and methoxylation (Hirokawa, Horikawa, & Kato, 2000).

Applications in Complex Compound Synthesis

- Methyl 6-methoxy-5-methylpyridine-3-carboxylate plays a role in the synthesis of pyrazole derivatives, as indicated in a study where it appeared as a by-product in a reaction. This highlights its potential utility in creating complex molecular structures (Pathirana, Sfouggatakis, & Palaniswamy, 2013).

Role in the Development of New Ligands and Complexes

- Research on the development of new ligands and complexes often involves this compound. For example, a study on the synthesis of bipyridine ligands and their metal complexes includes the use of related pyridine derivatives (Galenko, Novikov, Shakirova, Shakirova, Kornyakov, Bodunov, & Khlebnikov, 2019).

Contribution to Pharmacological Research

- The compound's derivatives are also explored in pharmacological research. For instance, a study synthesized various tetrahydropyrimidine derivatives starting from a related compound, exploring their potential antihypertensive and anti-inflammatory properties (Chikhale, Bhole, Khedekar, & Bhusari, 2009).

Crystal and Molecular Structure Analysis

- In a recent study, the crystal and molecular structures of a closely related compound were investigated, demonstrating the importance of these compounds in structural chemistry and material science (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Mecanismo De Acción

Target of Action

The primary targets of Methyl 6-methoxy-5-methylpyridine-3-carboxylate are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole

Mode of Action

As a pyridine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions . The methoxy and methyl groups may also influence the compound’s interactions with its targets.

Biochemical Pathways

Pyridine derivatives can participate in various biochemical reactions, including redox reactions and the formation of coenzymes . .

Pharmacokinetics

The pharmacokinetics of Methyl 6-methoxy-5-methylpyridine-3-carboxylate, including its absorption, distribution, metabolism, and excretion (ADME), have not been reported in the literature. The compound’s bioavailability would depend on these properties. As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 6-methoxy-5-methylpyridine-3-carboxylate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its stability . .

Propiedades

IUPAC Name |

methyl 6-methoxy-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-7(9(11)13-3)5-10-8(6)12-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHJIMBSUHCONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methoxy-5-methylpyridine-3-carboxylate | |

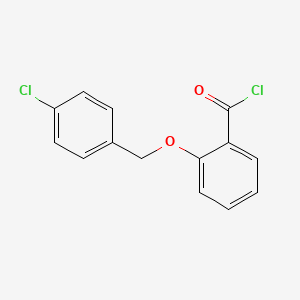

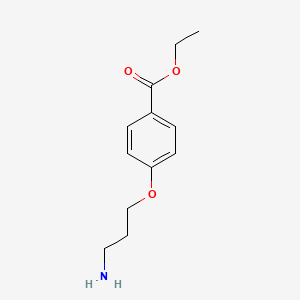

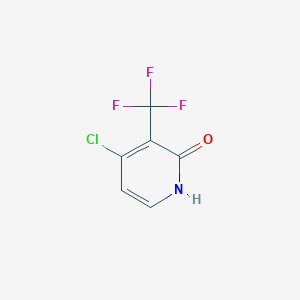

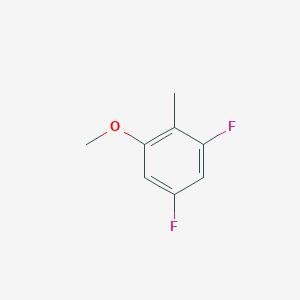

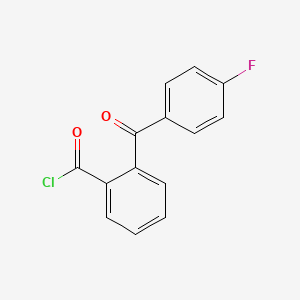

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

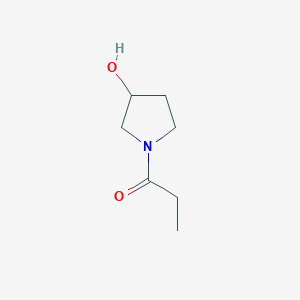

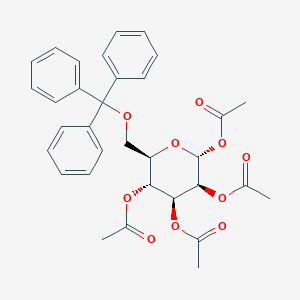

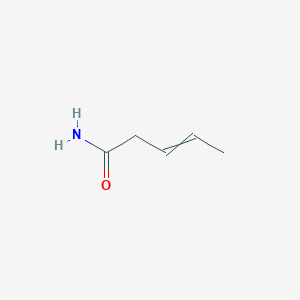

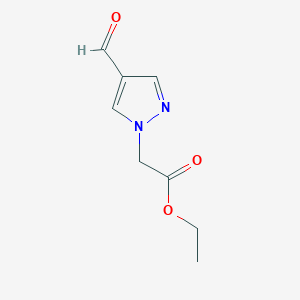

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate](/img/structure/B1396549.png)